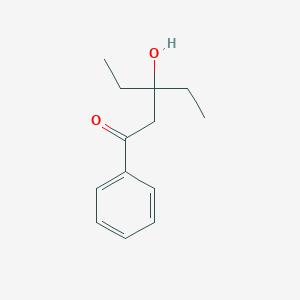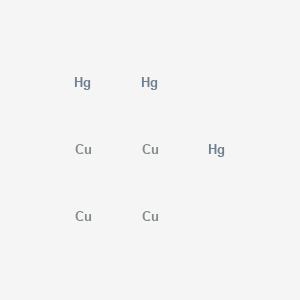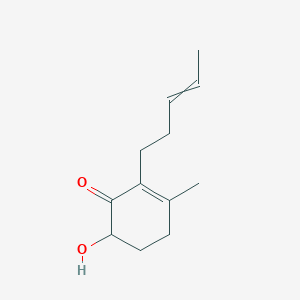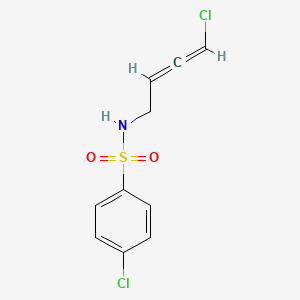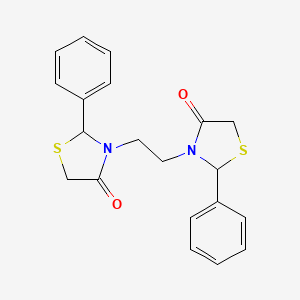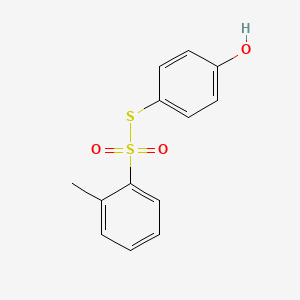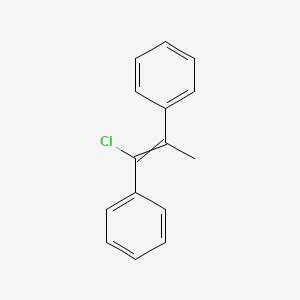
1,1'-(1-Chloroprop-1-ene-1,2-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1-Chloroprop-1-ene-1,2-diyl)dibenzene is a chemical compound with the molecular formula C15H13Cl. It is also known by other names such as 3-chloro-1,1-diphenylpropene and 3,3-diphenylallyl chloride . This compound is characterized by the presence of a chlorinated propene group attached to two benzene rings, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1,1’-(1-Chloroprop-1-ene-1,2-diyl)dibenzene typically involves the chlorination of 3,3-diphenylpropene. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride under controlled temperatures . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,1’-(1-Chloroprop-1-ene-1,2-diyl)dibenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 1,1’-(1-propene-1,2-diyl)dibenzene.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-(1-Chloroprop-1-ene-1,2-diyl)dibenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(1-Chloroprop-1-ene-1,2-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
1,1’-(1-Chloroprop-1-ene-1,2-diyl)dibenzene can be compared with similar compounds such as:
3,3-Diphenylpropene: Lacks the chlorine atom, making it less reactive in substitution reactions.
3,3-Diphenylallyl Chloride: Similar structure but may have different reactivity and applications.
1,1-Diphenyl-3-chloro-1-propene: Another chlorinated derivative with distinct properties.
The uniqueness of 1,1’-(1-Chloroprop-1-ene-1,2-diyl)dibenzene lies in its specific reactivity due to the presence of the chlorine atom, making it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
90137-70-5 |
|---|---|
Molecular Formula |
C15H13Cl |
Molecular Weight |
228.71 g/mol |
IUPAC Name |
(1-chloro-1-phenylprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C15H13Cl/c1-12(13-8-4-2-5-9-13)15(16)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
IWYMFYVCQWMVLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


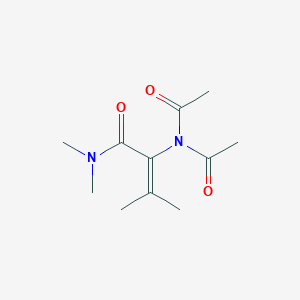
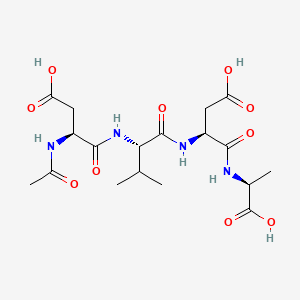
![1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane](/img/structure/B14356618.png)
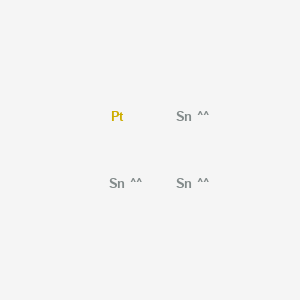
![2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol](/img/structure/B14356621.png)
![2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14356642.png)
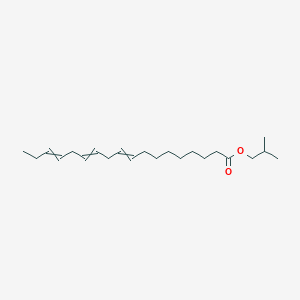
![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)
